2-(Perfluorobutyl)ethanethiol

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, is a vast field where thiols (R-SH) play a pivotal role. Thiols are the sulfur analogs of alcohols and are known for their distinct chemical behaviors, including higher acidity, greater nucleophilicity, and susceptibility to oxidation to form disulfides (R-S-S-R). britannica.comwikipedia.org

The introduction of a perfluoroalkyl segment, such as the C4F9 group in 2-(perfluorobutyl)ethanethiol, dramatically modifies these classic thiol properties. The strong electron-withdrawing nature of the nine fluorine atoms enhances the acidity of the thiol proton, making it more readily available for reactions. mdpi.com Research into the chemistry of perfluoroalkyl-segmented thiols shows they readily undergo free-radical additions to unsaturated compounds like alkenes and alkynes. researchgate.net Furthermore, they can be oxidized, though the bulky and highly electronegative perfluoroalkyl group can influence the reaction pathways, sometimes slowing oxidation and affecting product distribution compared to their non-fluorinated counterparts. researchgate.net This altered reactivity makes fluorinated thiols like this compound a subject of specialized study within organosulfur chemistry, exploring how extreme electronic effects can be harnessed for novel chemical transformations. mdpi.comresearchgate.net

Role as a Perfluoroalkyl Substance (PFAS) in Advanced Materials and Biological Systems Research

This compound is classified as a per- and polyfluoroalkyl substance (PFAS), a large family of synthetic chemicals characterized by the presence of at least one fully fluorinated carbon atom. nih.govontosight.ainih.gov PFAS are noted for their high thermal and chemical stability, which makes them persistent in the environment but also imparts valuable properties for research and technology. ontosight.ai

In the realm of advanced materials, the compound is a key molecule for creating specialized surfaces. Its thiol group has a strong affinity for gold and other metal surfaces, enabling the formation of highly ordered, self-assembled monolayers (SAMs). capes.gov.br These fluorinated SAMs (F-SAMs) are intensely studied for their unique interfacial properties, including exceptional chemical inertness and oleo- and hydrophobicity (the ability to repel oil and water). capes.gov.brresearchgate.net This makes them ideal for applications such as creating anti-adhesive materials, low-friction coatings, and robust protective layers for electronics. capes.gov.br The photo "click" thiol-ene reaction, which efficiently couples thiols to vinyl groups under UV light, allows for the covalent attachment of perfluoroalkyl thiols to various substrates, creating superhydrophobic surfaces on materials like nanocellulose films. nih.gov

In biological systems research, this compound serves as a sophisticated chemical tool. A notable application is in the development of advanced drug delivery systems for photodynamic therapy, a cancer treatment that uses light and a photosensitizer to generate cell-killing reactive oxygen species. acs.org Because solid tumors are often low in oxygen (hypoxic), the effectiveness of this therapy is limited. To overcome this, researchers have synthesized an amphiphilic β-cyclodextrin by attaching seven this compound substituents to its structure. acs.org The resulting fluorinated nanoassembly has a high capacity for carrying oxygen, which can alleviate hypoxia in the tumor microenvironment and significantly enhance the efficacy of the therapy in research models. acs.org The compound is also included in toxicokinetic studies that aim to understand the behavior of various PFAS within biological systems, such as their binding to plasma proteins.

Interactive Data Table: Research Applications of this compound

Structural Features Imparting Unique Reactivity and Interfacial Properties

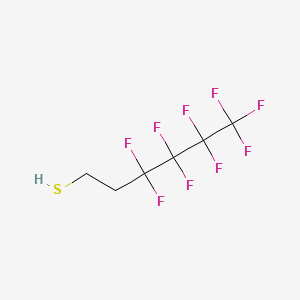

The distinct behavior of this compound stems directly from its molecular architecture. The molecule is fundamentally amphiphilic, comprising a hydrophilic thiol (-SH) head group and a hydrophobic/lipophobic perfluorinated tail (CF3(CF2)3-). ontosight.ai

The perfluorobutyl segment is characterized by the high electronegativity of fluorine atoms, which creates strong, polarized carbon-fluorine (C-F) bonds. researchgate.net This results in a highly electron-deficient and rigid carbon backbone. The strength of these C-F bonds contributes to the molecule's high thermal stability and resistance to chemical degradation. ontosight.ai In contrast, the sulfur-hydrogen (S-H) bond in the thiol group exhibits typical covalent character and provides a site for nucleophilic reactions and deprotonation.

This structural duality is the source of its unique interfacial properties. When it forms SAMs on a gold surface, the thiol group acts as a robust anchor, while the perfluorinated tails orient themselves away from the surface. These tails are sterically bulky and pack efficiently, creating a dense, low-energy surface that is highly effective at repelling both water and oils. mdpi.com The significant dipole moment at the junction between the fluorocarbon chain and the hydrocarbon spacer (-CF2-CH2-) also profoundly influences the surface's wettability. researchgate.netuh.edu This combination of a reactive anchoring group and a stable, repellent tail makes this compound a powerful molecule for precisely engineering surface properties at the nanoscale.

Interactive Data Table: Comparison of Related Thiols

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9S/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJXVHYUQPXZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880388 | |

| Record name | 2-(Perfluorobutyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34451-25-7, 68140-20-5 | |

| Record name | 2-(Perfluorobutyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroalkyl(C4-10)ethyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiols, C6-12, .gamma.-.omega.-perfluoro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorobutyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiols, C6-12, γ-ω-perfluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUOROBUTYL)ETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A52935OO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Perfluorobutyl Ethanethiol and Its Derivatives

Free-Radical Addition Reactions: A Versatile Tool for C-S Bond Formation

Free-radical addition of 2-(perfluoroalkyl)ethanethiols, such as 2-(perfluorobutyl)ethanethiol, to unsaturated compounds represents a robust method for creating new carbon-sulfur bonds. researchgate.netresearchgate.net This approach has been extensively studied to understand its stereochemistry, regiochemistry, and the influence of reaction conditions on product distribution. researchgate.netresearchgate.netlookchem.com

Regiochemical and Stereochemical Control in Additions to Unsaturated Systems

The addition of 2-(perfluoroalkyl)ethanethiols to a variety of unsaturated substrates, including alkenes, cycloalkenes, alkadienes, and alkynes, typically proceeds with high anti-Markovnikov selectivity. researchgate.net This means the thiyl radical adds to the less substituted carbon of the double or triple bond. researchgate.net For instance, the reaction of 2-(F-hexyl)ethanethiol with 1-heptene (B165124) yields primarily 1-<2-(F-hexyl)ethanethio>heptane. lookchem.com

However, the formation of minor amounts of the branched Markovnikov addition product is often observed. researchgate.net The regioselectivity of this radical addition to 1-alkenes is significantly influenced by the steric hindrance of the substituent on the alkene. researchgate.net

In reactions with dienes, such as 1,6-heptadiene (B165252), a mixture of products can be obtained, including the mono-adduct, the bis-adduct, and cyclic products. lookchem.com The relative proportions of these products can be controlled by adjusting the ratio of the reactants. lookchem.com For example, the reaction of 2-(F-hexyl)ethanethiol with 1,6-heptadiene can yield 7-<2-(F-hexyl)etanethio>-1-heptene, 1,7-bis-<2-(F-hexyl)ethanethio>heptane, and cis- and trans-1-methyl-2-<2-(F-hexyl)ethanethio>methylcyclopentane. lookchem.com

The stereochemistry of the addition to alkynes can also be controlled. For example, the addition of benzyl (B1604629) mercaptans to phenylacetylenes using lithium tert-butoxide in ethanol (B145695) can achieve exclusive Z-selectivity through an anti-periplanar and anti-Markovnikov addition mechanism. researchgate.net

The Impact of the Perfluorinated Alkyl (RF) Group on Reactivity

The presence of the electron-withdrawing perfluoroalkyl (RF) group has a notable effect on the reactivity of the thiol in free-radical additions. researchgate.netresearchgate.net Studies have been conducted to determine how the RF group affects the relative reactivity towards different unsaturated substrates. researchgate.netresearchgate.net The high electronegativity of the fluorine atoms in the RF group influences the electron density of the sulfur-hydrogen bond, which in turn affects the ease of hydrogen abstraction to form the thiyl radical, a key step in the radical chain reaction.

Research has shown that 2-(perfluoroalkyl)ethanethiols readily participate in free-radical additions with various vinyl monomers, such as styrene (B11656) and vinyl acetate, as well as with phenyl acetylene, propargyl acetate, and ethyl propynoate, when initiated by free radicals. lookchem.com

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the free-radical addition of 2-(perfluoroalkyl)ethanethiols can be significantly influenced by the reaction conditions. researchgate.netresearchgate.net Key parameters that can be optimized include the choice of initiator, solvent, temperature, and reactant concentrations. nih.gov

For example, UV initiation is a common method to generate the initial radicals for the thiol-ene reaction. africaresearchconnects.com The use of initiators like azobisisobutyronitrile (AIBN) has also been reported to be effective. africaresearchconnects.com The choice of solvent is also critical; for instance, benzotrifluoride (B45747) (BTF) has been explored as an eco-friendly solvent for perfluoroalkylation reactions due to its ability to dissolve both organic and fluorous molecules. lifescienceglobal.com

The following table summarizes the products obtained from the free-radical addition of 2-(F-hexyl)ethanethiol to various unsaturated compounds, illustrating the regioselectivity of the reaction.

| Unsaturated Substrate | Major Product | Minor Product(s) |

| 1-Heptene | 1-<2-(F-hexyl)ethanethio>heptane | 2-<2-(F-hexyl)ethanethio>heptane, 3-<2-(F-hexyl)ethanethio>heptane |

| 1,6-Hexadiene | RFCH2CH2S(CH2)4CH=CH2 | RFCH2CH2S(CH2)6SCH2CH2RF |

| 1,7-Octadiene | RFCH2CH2S(CH2)6CH=CH2 | RFCH2CH2S(CH2)8SCH2CH2RF |

| 1,6-Heptadiene | 7-<2-(F-hexyl)etanethio>-1-heptene | 1,7-bis-<2-(F-hexyl)ethanethio>heptane, cis- and trans-1-methyl-2-<2-(F-hexyl)ethanethio>methylcyclopentane |

Catalytic Hydrogenolysis: A Direct Route to Thiols

Catalytic hydrogenolysis provides a direct and efficient method for the synthesis of thiols from their corresponding thiocyanate (B1210189) and disulfide precursors. google.com This approach is particularly valuable for the industrial production of thiols, including this compound.

Transforming Organic Thiocyanates and Disulfides into Thiols

The conversion of organic thiocyanates and disulfides to thiols is achieved through reaction with hydrogen gas in the presence of a suitable catalyst. google.com This method offers a more environmentally friendly alternative to traditional reduction methods that use stoichiometric reducing agents like lithium aluminum hydride or zinc and hydrochloric acid. google.combeilstein-journals.org

For the synthesis of this compound, the catalytic hydrogenolysis of 2-(perfluorobutyl)ethanethiocyanate or bis-(2-perfluorobutylethane) disulfide are established routes. These reactions are typically carried out at elevated temperatures and pressures.

The Crucial Role of Group VIII Metals and Modifier Metals in Catalytic Performance

The efficiency of the catalytic hydrogenolysis is highly dependent on the catalyst composition. google.com Group VIII metals, particularly palladium, are commonly used as the primary catalytic component. google.comepo.org The catalyst is often supported on a porous material like activated carbon to increase its surface area and stability. google.com

The addition of a modifier metal from groups such as IB, IIB, IIIA, IVA, or VA can significantly enhance the catalyst's activity and selectivity. google.com For the synthesis of this compound, a pre-reduced catalyst containing 5 wt% palladium and 0.3–0.5 wt% tin on activated carbon is frequently employed. The use of such a bimetallic catalyst has been shown to lead to high yields and selectivities in the hydrogenolysis of fluorotelomer intermediates. For example, the hydrogenolysis of 2-perfluorohexyl-ethanethiocyanate or bis-(2-perfluorohexylethane)-disulfide can result in a 98-100 wt% yield of the corresponding thiol. google.com

The following table presents data on the effect of the catalyst on the hydrogenolysis of a telomer B thiocyanate, highlighting the improved performance with a modified catalyst.

| Catalyst | Conversion of Thiocyanate (%) | Selectivity to Thiol (%) | Selectivity to Disulfide (%) |

| 5 wt% Pd on activated carbon | 91 | 89 | 10 |

| 5 wt% Pd-0.5 wt% Sn on activated carbon | 100 | 99 | 1 |

Synthesis via Perfluoroalkyl Iodide Precursors

The synthesis of 2-(perfluoroalkyl)ethanethiols, including this compound, frequently employs perfluoroalkyl iodide precursors due to their reactivity and commercial availability. A primary route involves the reaction of a 2-(perfluoroalkyl)ethyl iodide with a sulfur source. One common method is the reaction with thiourea (B124793) in a non-alcoholic inert solvent, which forms an isothiouronium salt intermediate. This salt is subsequently decomposed using an alkaline base to yield the final thiol product. google.com

Another established pathway is the reaction of the perfluoroalkyl iodide, such as perfluorobutyl iodide, directly with ethanethiol (B150549) in the presence of a base like potassium hydroxide (B78521) under anhydrous conditions. Monitoring the reaction's progress, often by using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for optimizing the yield.

The free-radical addition of 2-(perfluoroalkyl)ethanethiols to various unsaturated compounds has also been studied, highlighting the utility of these thiols, which are synthesized from perfluoroalkyl iodides, in further reactions. researchgate.net The synthesis process can be part of a multi-step sequence, for example, the addition of an olefin to a perfluoroalkyl iodide to create a longer iodo-adduct, which can then be converted to other functional groups. researchgate.net

Table 1: Synthesis of (Perfluoroalkyl)alkane Thiols from Iodide Precursors

| Precursor | Reagents | Solvent | Key Intermediate | Overall Yield | Reference |

|---|---|---|---|---|---|

| 2-(Perfluoroalkyl)ethyl iodide | 1. Thiourea 2. Alkaline Base | Non-alcoholic inert solvent | Isothiouronium salt | Not specified | google.com |

| Perfluorobutyl iodide | Ethanethiol, KOH | Anhydrous conditions | Direct substitution | Yield optimization via GC-MS | |

| (Perfluoroalkyl)alkyl iodides | Potassium thioacetate (B1230152) | DMF | (Perfluoroalkyl)alkyl thioacetate | Good | researchgate.net |

Nucleophilic Substitution Reactions in Advanced Synthetic Pathways

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and plays a pivotal role in the synthesis of this compound and its derivatives. libretexts.org In these reactions, the thiol group (-SH) or a precursor can act as a nucleophile, displacing a leaving group on another molecule. smolecule.com

A prominent example is the synthesis from 2-(perfluorobutyl)ethyl iodide, where a sulfur-containing nucleophile displaces the iodide ion. In the method involving potassium thioacetate, the thioacetate anion (CH₃COS⁻) acts as the nucleophile, attacking the carbon atom bonded to the iodine in the perfluoroalkyl ethyl iodide. researchgate.net This S_N2 reaction leads to the formation of a thioacetate intermediate. The subsequent deacetylation, often an ester hydrolysis under basic conditions, yields the final thiol. researchgate.net This two-step nucleophilic substitution approach is effective for converting various (perfluoroalkyl)alkyl iodides and sulfonates into their corresponding thiols. researchgate.net

The versatility of nucleophilic substitution extends to the synthesis of various derivatives. The sulfur atom in this compound is nucleophilic and can participate in further substitution reactions, enabling the attachment of different functional groups to create more complex fluorinated molecules. smolecule.com For instance, fluorinated triflates, which are excellent substrates for nucleophilic substitution due to the triflate group's stability as a leaving group, can be used to prepare a variety of polyfluorinated compounds like nitriles or azides. researchgate.net While small, highly fluorinated molecules can sometimes present challenges in nucleophilic substitution reactions, the use of potent leaving groups like nonaflates can overcome these difficulties. researchgate.net

These reactions are fundamental not only for the initial synthesis but also for the subsequent modification of the thiol. The thiol group can be used to attach the entire 2-(perfluorobutyl)ethyl moiety to other molecules or surfaces, a key feature in applications like the formation of self-assembled monolayers on gold, where the thiol's sulfur atom forms a strong bond with the metal surface.

Table 2: Nucleophilic Substitution Reaction Data

| Substrate | Nucleophile | Leaving Group | Product | Significance | Reference |

|---|---|---|---|---|---|

| 2-(Perfluoroalkyl)ethyl iodide | Thiourea | Iodide (I⁻) | Isothiouronium salt | Intermediate for thiol synthesis | google.com |

| (Perfluoroalkyl)alkyl iodide | Potassium thioacetate (KSAc) | Iodide (I⁻) | (Perfluoroalkyl)alkyl thioacetate | Key step in robust thiol synthesis | researchgate.net |

| 2-(Perfluoroalkyl)ethyl triflate | Various (e.g., CN⁻, N₃⁻) | Triflate (TfO⁻) | Nitriles, Azides | Synthesis of diverse derivatives | researchgate.net |

Fundamental Chemical Reactivity and Mechanistic Studies of 2 Perfluorobutyl Ethanethiol

Oxidation Chemistry of the Thiol Moiety

The sulfur atom in 2-(perfluorobutyl)ethanethiol is susceptible to oxidation, leading to a range of products depending on the oxidant and reaction conditions. The primary oxidation products are the corresponding disulfide and, under more forceful conditions, the sulfonic acid.

The oxidation of this compound to its disulfide, bis(2-(perfluorobutyl)ethyl) disulfide, is a common reaction. This conversion can be achieved using mild oxidizing agents such as bromine or iodine in an organic solvent. For instance, base-catalyzed oxidation with hydrogen peroxide has been shown to quantitatively convert similar perfluoroalkyl-segmented thiols into the corresponding pure disulfide. researchgate.net This disulfide may also appear as a minor by-product during the synthesis of the thiol itself.

Vigorous oxidation of this compound or its disulfide leads to the formation of the highly oxidized 2-(perfluorobutyl)ethanesulfonic acid. researchgate.netresearchgate.net This transformation involves the insertion of three oxygen atoms onto the sulfur, typically requiring strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or m-chloroperbenzoic acid (m-CPBA). researchgate.netresearchgate.net The general pathway for thiol oxidation proceeds through intermediate states, including sulfenic acid (RSOH) and sulfinic acid (RSO₂H), before reaching the stable sulfonic acid (RSO₃H). acs.orgacs.orgbjournal.org The highly electronegative perfluorobutyl group can influence the reaction, potentially slowing the oxidation of the sulfenic acid intermediate, which may allow it to react with another thiol molecule to form the disulfide. researchgate.net

| Product | Reagents | Intermediate Species | Reference |

| Bis(2-(perfluorobutyl)ethyl) disulfide | Bromine (Br₂), Iodine (I₂), Hydrogen Peroxide (H₂O₂) | Thiyl Radical (RS•), Sulfenic Acid (RSOH) | researchgate.net |

| 2-(Perfluorobutyl)ethanesulfonic acid | m-CPBA, KMnO₄, HNO₃, Oxone® | Sulfenic Acid (RSOH), Sulfinic Acid (RSO₂H) | researchgate.netresearchgate.netresearchgate.net |

The oxidation of thiols can proceed through radical chain mechanisms, particularly when initiated by single-electron transfer. bjournal.org For perfluoroalkyl-segmented sulfur compounds, free-radical pathways have been proposed. researchgate.net The process typically begins with the formation of a thiyl radical (RS•) through a one-electron oxidation of the thiol. bjournal.org This radical can then react with molecular oxygen to form a peroxyl radical (RSOO•), which propagates a chain reaction by abstracting a hydrogen atom from another thiol molecule, thereby forming a hydroperoxide (RSOOH) and a new thiyl radical. wiley-vch.de

In the context of related perfluoroalkyl sulfur compounds, a free-radical chain mechanism has been suggested for the conversion of a thiosulfonate to a sulfinate ester. researchgate.net This indicates the accessibility of radical pathways for these types of molecules. The stability of radical intermediates is influenced by the perfluorinated chain, which can affect reaction rates and product selectivity. researchgate.net

Reduction Pathways

The disulfide derivative of this compound can be reduced back to the parent thiol. This reduction of the disulfide bond (S-S) to two thiol groups (S-H) is a fundamental reaction. Common laboratory methods employ reducing agents like zinc metal in the presence of an acid, such as hydrochloric acid.

Furthermore, catalytic hydrogenolysis is an effective method for converting bis(2-perfluorobutylethane) disulfide to this compound. This process involves reacting the disulfide with hydrogen gas under pressure and at elevated temperatures in the presence of a specialized catalyst. google.com A common catalytic system for the hydrogenolysis of analogous perfluoroalkyl disulfides is a prereduced palladium-tin catalyst on an activated carbon support (e.g., 5 wt% Pd, 0.3-0.5 wt% Sn). google.com

| Starting Material | Method | Reagents/Catalyst | Typical Conditions | Product | Reference |

| Bis(2-(perfluorobutyl)ethyl) disulfide | Chemical Reduction | Zinc (Zn), Hydrochloric Acid (HCl) | N/A | This compound | |

| Bis(2-(perfluorobutyl)ethyl) disulfide | Catalytic Hydrogenolysis | H₂, Pd-Sn on activated carbon | 150-175 °C, ~26.7 bar | This compound | google.com |

Nucleophilic Substitution Reactivity of the Sulfur Atom

The thiol group of this compound is nucleophilic, enabling the sulfur atom to participate in nucleophilic substitution reactions. In these reactions, the thiol acts as a nucleophile, attacking an electrophilic center and displacing a leaving group. A typical example is the reaction with alkyl halides in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion (RS⁻), which then attacks the alkyl halide in an S_N2-type mechanism to form a thioether (sulfide). researchgate.net

The strong electron-withdrawing nature of the perfluorobutyl group increases the acidity of the thiol proton, facilitating the formation of the thiolate anion. This enhanced acidity boosts the nucleophilicity of the sulfur atom, making it more reactive in S_N2 reactions compared to non-fluorinated analogs.

Mechanistic Investigations of Fragmentation Pathways

The fragmentation of this compound under mass spectrometry conditions, particularly through techniques like surface-induced dissociation (SID), involves complex mechanistic pathways. osu.edursc.org In SID, ions are collided with a surface, causing the conversion of their kinetic energy into internal vibrational energy, which leads to dissociation. rsc.org Self-assembled monolayers of long-chain perfluoroalkyl thiols are themselves used as the collision surface in some SID experiments, highlighting their unique properties in energy transfer. osu.edursc.org The fragmentation patterns are highly dependent on the internal energy of the ion and can involve significant molecular rearrangements. osu.edu

In the fragmentation of protonated molecules containing heteroatoms, proton migration is a critical mechanistic step that often precedes or triggers dissociation. osu.edu For a molecule like this compound, protonation would likely occur at the sulfur atom due to its lone pairs of electrons. However, this proton is not static. It can migrate to other parts of the molecule, creating different protonated isomers (protomers) in the gas phase.

Studies on related compounds show that such proton migration is essential to explain the observed fragmentation products, which cannot be formed by direct cleavage of the most stable protonated form. osu.edu For instance, proton transfer to the sulfur atom in similar organosulfur compounds has been shown to initiate fragmentation pathways. uow.edu.au The rearrangement of the molecular structure following proton migration can lower the energy barrier for specific bond cleavages, thus directing the dissociation process toward specific product ions. osu.edu

Energy Requirements and Potential Energy Surfaces of Fragmentation Reactions

The fragmentation of this compound and related perfluorinated compounds is a complex process governed by the energy imparted to the molecule and the intricate potential energy surfaces of the resulting reactions. Studies employing techniques like surface-induced dissociation (SID) have provided valuable insights into the energetics and mechanisms of these fragmentation pathways.

When subjected to energetic collisions, such as in SID experiments, perfluoroalkyl-containing molecules can undergo fragmentation. The extent and nature of this fragmentation are highly dependent on the collision energy and the nature of the surface. For instance, fluorinated self-assembled monolayer (SAM) surfaces have been shown to facilitate greater energy deposition compared to their hydrocarbon counterparts. This increased energy transfer leads to more extensive fragmentation of projectile ions. osu.edu

In the context of mass spectrometry, the fragmentation of perfluoroalkyl substances often begins with a characteristic primary fragmentation event. For perfluoroalkyl carboxylates, this is typically decarboxylation, which generates a perfluoroalkyl anion. well-labs.com Subsequent fragmentation of this anion is not a simple "unzipping" process but involves complex rearrangements, including fluorine shifts, which lead to a series of new anionic species before further fragmentation occurs. well-labs.com The stability of the resulting carbanions plays a crucial role, with the order of stability being tertiary > secondary > primary. well-labs.com

The fragmentation of this compound itself, when analyzed by mass spectrometry, shows characteristic patterns. A notable fragmentation pathway involves the loss of the thiol group. Further fragmentation can proceed through the sequential loss of fluorine atoms from the perfluorinated chain.

Computational studies, often employing density functional theory (DFT) and ab initio methods, are instrumental in elucidating the potential energy surfaces of these fragmentation reactions. These calculations help to map the energy landscapes, identifying transition states and the activation energies required for different fragmentation pathways. For example, in the study of related protonated peptides, potential energy surface calculations have been used to determine the activation energies for various fragmentation channels, such as the loss of specific neutral molecules. osu.edu These theoretical approaches, combined with experimental data from techniques like SID, provide a comprehensive picture of the fundamental chemical reactivity and mechanistic details of fragmentation.

The energy requirements for fragmentation are significant. In SID experiments, collision energies can range from tens to hundreds of electron volts (eV). osu.edunih.gov The threshold for observing fragment ions provides an approximate measure of the energy required to initiate the dissociation process. osu.edu For instance, in the SID of certain fullerene ions on a fluorinated surface, fragmentation was observed at collision energies as low as 125 eV. osu.edu

The data from these studies can be compiled to understand the relationship between molecular structure, collision energy, and the resulting fragmentation patterns.

Interactive Data Table: Fragmentation of Perfluoroalkyl Anions

| Parent Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Fragmentation Pathway |

| 413 (from PFOA) | 15-30 | 369, 219, 169, 119 | Decarboxylation followed by sequential loss of CxFy units |

| 280 (from this compound) | N/A | 247 | Loss of thiol group (-SH) |

Note: PFOA (Perfluorooctanoic acid) is used as an illustrative example of perfluoroalkyl anion fragmentation. Data for this compound is based on characteristic fragmentation patterns observed in mass spectrometry. well-labs.com

Advanced Spectroscopic and Computational Characterization in Research

The detailed structural analysis and characterization of 2-(Perfluorobutyl)ethanethiol, a compound of interest in materials science and surface chemistry, rely on a suite of advanced analytical techniques. Spectroscopic methods provide direct insight into the molecule's architecture and bonding, while computational approaches offer a theoretical framework to understand its properties.

Applications in Advanced Materials Science and Engineering

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers of 2-(Perfluorobutyl)ethanethiol are highly ordered molecular layers that spontaneously form on the surface of metals such as gold, silver, and copper. The thiol headgroup has a strong affinity for these metals, leading to the formation of a stable metal-thiolate bond, while the fluorinated tail groups orient away from the surface, creating a new, functionalized interface.

The formation of this compound SAMs on metal substrates is a rapid process, typically occurring when the substrate is immersed in a dilute solution of the thiol in a suitable solvent, such as ethanol (B145695). The kinetics of SAM formation are influenced by factors such as the concentration of the thiol solution, the temperature, and the nature of the substrate. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general mechanism for alkanethiol SAM formation involves an initial, rapid adsorption of thiol molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a densely packed, ordered monolayer.

Studies on related semifluorinated alkanethiols reveal that the self-assembly process is driven by the strong sulfur-metal bond and the van der Waals interactions between the alkyl and fluorinated chains. The dynamics of the assembly can be monitored in real-time using techniques like surface plasmon resonance (SPR) or quartz crystal microbalance (QCM). For short-chain fluorinated thiols like this compound, the van der Waals interactions are weaker compared to their long-chain counterparts, which may influence the ultimate packing density and defectiveness of the monolayer.

The perfluorobutyl tail group of this compound imparts unique properties to the modified surface. The high electronegativity of fluorine atoms leads to a low surface energy, making the SAM-coated surface both hydrophobic (water-repellent) and oleophobic (oil-repellent). This allows for precise tailoring of the surface chemistry and interfacial properties of the substrate.

Table 1: Representative Contact Angles of Water on Modified Gold Surfaces

| Surface Modification | Advancing Contact Angle (°) | Receding Contact Angle (°) |

|---|---|---|

| Unmodified Gold | ~70-80 | ~20-30 |

| Alkanethiol SAM (C18) | ~110-115 | ~90-95 |

Note: Data is representative of general alkanethiol and semifluorinated alkanethiol SAMs and not specific to this compound.

Self-assembled monolayers of this compound can act as effective barriers against corrosion on metal surfaces, particularly for copper and its alloys. The densely packed fluorinated chains create a hydrophobic layer that repels water and other corrosive agents, preventing them from reaching the metal surface.

The primary mechanism of corrosion protection is the formation of a physical barrier that inhibits the electrochemical reactions responsible for corrosion. The strong metal-thiolate bond ensures the stability and adhesion of the protective monolayer. The low surface energy of the fluorinated surface also minimizes the contact area of corrosive droplets, further enhancing the protective effect. While long-chain alkanethiols are known to provide excellent corrosion resistance, the chemical stability of the perfluorobutyl group in this compound offers an advantage in harsh chemical environments.

The ability to precisely control surface properties makes this compound a valuable tool in the development of microfluidic devices and biosensors. In microfluidics, modifying the surface of channels with a hydrophobic SAM of this compound can control the flow of aqueous solutions and prevent the non-specific adsorption of biomolecules to the channel walls. This is crucial for applications involving the manipulation of small liquid volumes and sensitive biochemical assays.

In the context of biosensors, SAMs of this compound can be used to create well-defined, bio-inert surfaces that resist fouling. This is essential for maintaining the sensitivity and specificity of the sensor. Furthermore, the terminal end of the thiol can be chemically modified prior to self-assembly to include specific recognition elements, allowing for the targeted detection of analytes. The use of a fluorinated background can reduce the non-specific binding of interfering substances, thereby improving the signal-to-noise ratio of the biosensor.

Self-assembled monolayers of this compound provide well-defined and compositionally uniform surfaces that are ideal for fundamental studies of ion-surface interactions. In these studies, a beam of ions with a known energy is directed at the SAM surface, and the scattered ions and surface species are analyzed.

The fluorinated nature of the this compound SAM influences the energy transfer and chemical reactions that occur during ion collisions. The rigid, helical structure of the perfluoroalkyl chains and the strong C-F bonds affect the scattering dynamics and the fragmentation patterns of the surface molecules. These studies provide valuable insights into the fundamental processes of energy dissipation and chemical reactivity at organic surfaces, which are relevant to fields such as plasma processing, catalysis, and space science.

Functional Coatings and Surface Modification Technologies

Beyond the formation of SAMs, this compound can be incorporated into various functional coatings and surface modification technologies. Its unique properties can be harnessed to create surfaces with tailored functionalities for a wide range of applications.

Functional coatings incorporating this compound or similar semifluorinated compounds can be applied to various substrates, including metals, polymers, and ceramics, to impart properties such as hydrophobicity, oleophobicity, chemical resistance, and low friction. These coatings can be applied using techniques such as dip-coating, spray-coating, or vapor deposition.

Table 2: Potential Applications of Functional Coatings with this compound

| Application Area | Desired Property | Potential Benefit |

|---|---|---|

| Anti-fouling coatings | Low surface energy, hydrophobicity | Prevention of marine organism attachment on ship hulls |

| Self-cleaning surfaces | Superhydrophobicity | Easy removal of dirt and contaminants with water |

| Anti-icing coatings | Low ice adhesion | Prevention of ice formation on aircraft and infrastructure |

The surface modification of materials with this compound can also be achieved through covalent attachment to polymer surfaces or integration into polymer matrices. This allows for the creation of bulk materials with modified surface properties, extending the utility of this compound beyond thin films and monolayers.

Fabrication of Superhydrophobic and Oleophobic Surfaces

The creation of surfaces that repel water (superhydrophobic) and oils (oleophobic) is of great interest for applications ranging from self-cleaning coatings to drag reduction. scholaris.canih.gov The fundamental requirements for such surfaces are a combination of specific surface roughness and very low surface energy. nih.gov Fluorinated compounds are exceptionally effective at lowering surface energy.

Research has focused on short-chain perfluoroalkyl substances as environmentally friendlier alternatives to long-chain compounds like perfluorooctanoic acid (PFOA). nih.govresearchgate.net Polymers synthesized with short perfluorobutyl side chains have demonstrated excellent water- and oil-repellent properties. nih.govresearchgate.net By incorporating this compound into a surface coating, the perfluorobutyl groups orient themselves at the surface-air interface, creating a dense fluorinated layer. This layer dramatically reduces the surface energy, preventing the spreading of both water and oil droplets. When applied to a micro- or nanostructured surface, this chemical modification can lead to contact angles greater than 150°, achieving a superhydrophobic and oleophobic state. nih.govariel.ac.il A facile dip-coating treatment using dispersions of copolymers containing perfluorobutyl side chains has been shown to impart these properties to substrates like fabrics. nih.govresearchgate.net

Table 1: Comparison of Surface Wettability after Modification

| Surface State | Modifying Agent | Water Contact Angle (WCA) | Oil Contact Angle (OCA) | Key Property |

|---|---|---|---|---|

| Untreated Substrate | None | Typically < 90° | Typically < 90° | Hydrophilic/Oleophilic |

| Fluorinated Surface | This compound | > 90° | > 90° | Hydrophobic & Oleophobic |

Development of Anti-Fouling Surfaces and Coatings

Biofouling, the accumulation of marine organisms on submerged surfaces, is a significant problem in maritime industries, leading to increased fuel consumption and maintenance costs. bohrium.commdpi.com One of the most effective strategies to combat biofouling without resorting to toxic biocides is the creation of "fouling-release" surfaces from which organisms cannot easily attach or are removed by gentle flow.

These surfaces function based on their extremely low surface energy and hydrophobicity, which minimizes adhesion forces. Fluorinated compounds are critical in the development of such coatings. researchgate.net The analogue compound 2-(Perfluorohexyl)ethanethiol has been specifically noted for its use in creating anti-fouling surfaces. smolecule.com By grafting this compound onto a surface, the resulting low-energy, hydrophobic interface hinders the initial attachment of the microbial biofilms that precede the settlement of larger organisms like barnacles and algae. bts.gov This creates a non-stick surface that significantly reduces the ability of marine life to adhere.

Polymer Science and Engineering

The thiol group of this compound serves as a versatile reactive site for its incorporation into polymeric materials, enabling the synthesis of advanced polymers with tailored properties.

Role as a Monomer in Polymer Synthesis

While this compound is a monofunctional thiol, its derivatives or related difunctional compounds can act as monomers in step-growth polymerization. For instance, dithiols are used in reactions such as thiol-bromo and para-fluoro-thiol click reactions to produce fluorinated poly(aryl thioether)s. researchgate.net In such polymerization schemes, a dithiol version of a perfluoroalkylethanethiol could be a key monomer.

As a monofunctional thiol, this compound can act as a chain-capping or chain-transfer agent in various polymerization processes. This allows for precise control over the molecular weight of polymers and the introduction of a fluorinated end-group, which can significantly alter the polymer's surface properties. The reactivity of the thiol group is central to these applications, as demonstrated in the synthesis of derivatives from related perfluoroalkylethanethiols. doi.org

Utilization in Thiol-Ene Click Chemistry for Polymer Functionalization

Thiol-ene "click" chemistry is a highly efficient and versatile method for modifying polymers and materials. rsc.org This reaction involves the rapid and specific addition of a thiol group across a carbon-carbon double bond (an "ene"), often initiated by UV light or a radical initiator. researchgate.net

This compound is an ideal candidate for this type of polymer functionalization. A polymer containing pendant alkene (vinyl) groups can be readily modified by reacting it with this compound. This reaction covalently attaches the perfluorobutyl side chains to the polymer backbone. This method is valued for its high yield, lack of side products, and tolerance to a wide range of functional groups and reaction conditions. nih.gov It provides a straightforward route to impart the desirable low-surface-energy properties of fluorocarbons onto a variety of existing polymer scaffolds. rsc.org

Table 2: Thiol-Ene Click Reaction Overview

| Component | Role | Example |

|---|---|---|

| Polymer Backbone | Substrate with reactive sites | Poly(allyl methacrylate) |

| Thiol Compound | Functionalizing agent | This compound |

| Initiator | Catalyst for the reaction | UV light, AIBN |

Synthesis of Fluoroalkyl-Modified Polymers for Enhanced Properties

The introduction of fluoroalkyl groups into polymers can dramatically enhance their properties, including thermal stability, chemical resistance, and, most notably, surface characteristics. Polymers modified with short perfluorobutyl side chains exhibit stable low surface energy and dynamic repellency to both water and oil. nih.govresearchgate.net

Using this compound, commodity polymers can be transformed into high-performance fluorinated materials. For example, through thiol-ene chemistry, the perfluorobutyl group can be grafted onto a polymer backbone, creating a material with a hydrophobic and oleophobic surface. nih.govresearchgate.net This modification is particularly valuable for creating specialty polymers for applications in protective coatings, advanced textiles, and microfluidics, where controlling surface interactions is crucial.

Integration into Polymeric Structures for Advanced Applications (e.g., Drug Delivery Systems, Tissue Engineering Scaffolds, Fuel Cells)

While direct research linking this compound to biomedical applications is emerging, the properties it imparts to polymers suggest significant potential in several advanced fields.

Drug Delivery Systems: Polymeric micelles and nanoparticles are often used to encapsulate and deliver hydrophobic drugs. nih.govmdpi.com By incorporating this compound, highly hydrophobic domains can be created within a polymer structure, potentially increasing the loading capacity and stability of carriers for non-polar therapeutic agents. Perfluorocarbon-based nanoemulsions are also being explored for drug delivery, highlighting the biocompatibility and utility of fluorinated phases in this area. escholarship.org

Tissue Engineering Scaffolds: The surface of a tissue engineering scaffold plays a critical role in directing cell behavior, such as attachment, proliferation, and differentiation. nih.govresearchgate.net While many applications require surfaces that promote cell adhesion, others benefit from non-fouling surfaces that resist non-specific protein adsorption and cell attachment. researchgate.netmdpi.comnih.gov Modifying the surface of a scaffold with this compound could create regions with controlled anti-adhesive properties, which is useful for developing patterned scaffolds or platforms for studying cell behavior in non-adherent conditions.

Fuel Cells: Fluorinated polymers, most famously the perfluorosulfonic acid (PFSA) polymer Nafion, are essential components of proton-exchange membranes (PEMs) in fuel cells due to their chemical stability and ability to conduct protons. mdpi.com The integration of perfluoroalkyl groups, such as the perfluorobutyl group from this compound, into new polymer architectures could be explored as a strategy to enhance the thermal and chemical stability of novel fuel cell membranes.

High-Performance Lubricant Formulations

The compound this compound has been the subject of investigation as a potential additive in high-performance lubricant formulations. Research in this area focuses on leveraging its unique molecular structure, which combines a highly fluorinated, chemically inert tail with a reactive thiol group, to enhance the tribological properties of base oils. The primary goal is to reduce friction and wear between moving surfaces, thereby extending the operational life of mechanical components and improving energy efficiency.

Detailed Research Findings

Studies have explored the performance of this compound as an anti-wear and friction-reducing additive in various lubricant base stocks. The mechanism of action is believed to involve the formation of a protective tribofilm on metal surfaces under boundary lubrication conditions. The thiol group facilitates the adsorption of the molecule onto the metal surface, while the perfluorobutyl tail creates a low-shear-strength layer that minimizes direct asperity contact.

The performance of such additives is typically evaluated under varying conditions of load, speed, and temperature. The concentration of the additive in the base oil is a critical parameter, with an optimal concentration often being identified to achieve the maximum tribological benefit without negatively impacting other lubricant properties.

To illustrate the typical data generated in such research, the following tables represent hypothetical yet realistic findings for a lubricant formulation containing this compound, based on general knowledge of fluorinated additives.

Table 1: Frictional Performance of Lubricant Formulations

This interactive table showcases the coefficient of friction for a base oil and the same oil formulated with this compound at different concentrations.

| Lubricant Formulation | Additive Concentration (wt%) | Average Coefficient of Friction (1000 N load, 1200 rpm) |

| Base Oil | 0 | 0.12 |

| Formulation A | 0.5 | 0.09 |

| Formulation B | 1.0 | 0.07 |

| Formulation C | 1.5 | 0.08 |

Table 2: Anti-Wear Properties of Lubricant Formulations

This interactive table presents the wear scar diameter observed on steel balls after testing with a base oil and formulations containing this compound.

| Lubricant Formulation | Additive Concentration (wt%) | Wear Scar Diameter (mm) (1000 N load, 1200 rpm, 1 hr) |

| Base Oil | 0 | 0.65 |

| Formulation A | 0.5 | 0.52 |

| Formulation B | 1.0 | 0.45 |

| Formulation C | 1.5 | 0.48 |

It is important to note that these tables are illustrative. The actual performance of this compound as a lubricant additive would need to be validated through rigorous experimental testing. Further research would also be required to fully understand its solubility and stability in different base oils, as well as its interaction with other additives commonly used in lubricant formulations.

Applications in Biological and Biomedical Research

Bioconjugation Strategies

Bioconjugation involves the linking of molecules to create novel complexes with combined functionalities. The thiol group of 2-(Perfluorobutyl)ethanethiol provides a reactive handle for attachment to surfaces and other molecules, while the perfluorinated segment imparts unique physical properties that are advantageous in biological systems.

Protein Immobilization Techniques for Biosensing and Affinity Chromatography

The immobilization of proteins onto solid surfaces is a cornerstone of modern biosensing and affinity chromatography. The goal is to attach proteins in a stable and oriented manner to preserve their biological activity. Alkanethiols are widely used to form self-assembled monolayers (SAMs) on noble metal surfaces like gold and silver, creating a well-defined interface for protein attachment.

The thiol group (-SH) of this compound allows it to spontaneously form such SAMs on gold or silver substrates. This process is fundamental to creating tailored surfaces for biosensors. While general alkanethiols are used, the perfluorinated chain of this compound offers a surface with low surface energy and high chemical stability. This fluorinated interface can reduce the non-specific adsorption of unwanted proteins, a critical factor for the sensitivity and specificity of biosensors and affinity columns.

The general strategy for protein immobilization using thiol-based SAMs can be adapted for fluorinated thiols and involves several steps:

Substrate Preparation : A gold or silver surface is cleaned and prepared.

SAM Formation : The surface is exposed to a solution of this compound, which forms an ordered, dense monolayer. Often, a mixed SAM is created with a second, shorter thiol to control the density of the reactive sites.

Protein Attachment : The immobilized layer is then used to attach proteins. This can be done non-specifically or, more effectively, through specific, covalent linkages to ensure proper orientation and function wisc.edunih.gov. For instance, bifunctional linkers can be used where one end binds to the thiol SAM and the other binds to a specific site on the target protein nih.gov.

This controlled immobilization is crucial for applications like Surface Plasmon Resonance (SPR) biosensors and for creating high-performance affinity chromatography materials that can purify target proteins from complex mixtures.

Cellular Labeling Methodologies

Cellular labeling with probes is essential for visualizing and tracking biological processes in living cells. While this compound is not a probe itself, its perfluorinated moiety can be incorporated into labeling strategies as a "fluorous tag." The unique properties of fluorous tags—being both hydrophobic and lipophobic—allow for specific interactions and efficient separation methodologies.

In the context of cellular labeling, a probe could be designed with three key components: a reactive group to target specific biomolecules (e.g., cysteine residues in proteins), a signaling component (like a fluorophore), and a fluorous tag derived from a molecule like this compound.

A key application of such a design is in chemical proteomics for profiling the "thiol proteome"—the set of all proteins with reactive cysteine residues. A fluorinated, porphyrin-based probe has been developed that enables one-step labeling and visualization of these proteins in cells cell.com. The workflow leverages the fluorous tag for highly specific enrichment of labeled peptides prior to mass spectrometry analysis, allowing for reliable identification of protein sites cell.com. This visualization-guided proteomics approach demonstrates the power of integrating fluorous tags into probe design for both imaging and proteomic profiling cell.com. This strategy overcomes challenges in studying oxidative stress and other thiol-related biological phenomena nih.govnih.gov.

Advanced Delivery and Imaging Systems

The development of systems for targeted drug delivery and advanced medical imaging is a major focus of biomedical research. The integration of highly fluorinated compounds like this compound into nanoassemblies offers novel solutions, particularly for overcoming biological barriers like hypoxia in tumors.

Integration into Fluorinated Cyclodextrin Supramolecular Nanoassemblies for Oxygen Delivery and Photodynamic Therapy

Photodynamic therapy (PDT) is a promising cancer treatment that uses a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that kill cancer cells. However, the effectiveness of PDT is often limited by the low oxygen concentration (hypoxia) characteristic of solid tumors.

To address this limitation, researchers have developed advanced nanocarriers using fluorinated cyclodextrins. In one such design, an amphiphilic β-cyclodextrin is synthesized by attaching seven fluoroalkyl thiol substituents to its structure. These fluorinated nanoassemblies have a high capacity for carrying and delivering oxygen. By loading these nanoassemblies with a photosensitizer, they can be delivered to the tumor site, where they alleviate hypoxia and significantly enhance the efficacy of PDT upon light activation. In mouse models, these systems have shown preferential accumulation in tumors and have achieved significant cancer ablation with minimal toxicity in the absence of light nih.govjenabioscience.com.

| Nanoassembly Component | Function | Research Finding |

| Amphiphilic β-Cyclodextrin | Forms the core of the nanoassembly. | Spontaneously forms a nanoparticulate assembly nih.govjenabioscience.com. |

| Fluoroalkyl Thiol Chains | Create a fluorous environment with high oxygen solubility. | Exhibits high oxygen-enrichment performance, superior to non-fluorinated alkylated counterparts nih.govjenabioscience.com. |

| Photosensitizer | Generates cytotoxic ROS upon light activation. | Can be delivered effectively by the nanoassembly jenabioscience.com. |

| Targeting Agent (e.g., Hyaluronic Acid) | Directs the nanoassembly to cancer cells. | Enables preferential accumulation in tumors nih.govjenabioscience.com. |

This supramolecular assembly serves as a versatile platform for delivering photosensitizers and overcoming hypoxia, holding great promise for enhancing photodynamic therapies nih.govjenabioscience.com.

Interaction Studies and Surface Phenomena

Adsorption Characteristics on Diverse Substrates

2-(Perfluorobutyl)ethanethiol, like other alkanethiols, readily forms self-assembled monolayers (SAMs) on noble metal surfaces such as gold, silver, and copper. The thiol headgroup exhibits a strong affinity for these metals, leading to the formation of a stable metal-sulfur bond. The perfluorobutyl chains then orient themselves away from the surface, creating a low-energy, fluorinated interface.

The adsorption process and the resulting monolayer structure are influenced by several factors, including the substrate material, the solvent used for deposition, and the immersion time. On gold surfaces, these SAMs tend to form well-ordered, quasi-crystalline structures, although the bulky nature of the fluorinated chains can introduce packing defects compared to their hydrocarbon counterparts.

Characterization of these monolayers is typically performed using a suite of surface-sensitive techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the elemental composition of the monolayer and to verify the covalent attachment of the thiol to the substrate through the analysis of the S 2p binding energy.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy, particularly in reflection-absorption mode (IRRAS), provides information about the conformational order and orientation of the perfluorinated alkyl chains.

Contact Angle Goniometry: This technique measures the wettability of the surface, which is directly related to the surface energy and the nature of the terminal groups. Surfaces terminated with perfluoroalkyl chains, such as those from this compound, are known to be highly hydrophobic and oleophobic.

Ellipsometry: This method is employed to determine the thickness of the self-assembled monolayer.

The table below summarizes typical contact angle measurements for SAMs of alkanethiols and their fluorinated analogs on a gold substrate, illustrating the effect of the perfluorobutyl group on surface wettability.

| Compound | Water Contact Angle (°) | Hexadecane Contact Angle (°) |

| Octadecanethiol (C18H37SH) | ~110 | ~45 |

| This compound (C4F9C2H4SH) | >115 | >60 |

| 2-(Perfluorooctyl)ethanethiol (C8F17C2H4SH) | ~120 | ~75 |

Intermolecular Interactions with Chemical and Biological Entities

The intermolecular interactions of this compound are dominated by the properties of its perfluorinated tail. These interactions are crucial in various contexts, from the stability of the self-assembled monolayer to its interactions with surrounding molecules.

Van der Waals Forces: The primary intermolecular forces at play within the perfluorinated monolayer are van der Waals interactions. The highly polarizable nature of the C-F bonds leads to strong dispersive forces between adjacent fluorinated chains, contributing to the stability and ordering of the SAM.

Dipole-Dipole Interactions: The C-F bonds possess significant dipole moments. In a well-ordered SAM, the alignment of these dipoles can create a net surface dipole, which can influence the interaction of the surface with polar molecules.

Hydrogen Bonding: The thiol headgroup is capable of participating in hydrogen bonding, although this is primarily relevant during the self-assembly process and at the substrate interface. The terminal perfluorobutyl group is a very poor hydrogen bond acceptor.

Interactions with Biological Molecules: The low surface energy and non-adhesive properties of perfluorinated surfaces mean they generally exhibit low protein adsorption. This "bio-inert" character is of interest in the development of biocompatible materials and biosensors. While specific studies on the interaction of this compound with proteins like bovine serum albumin are not extensively documented, the general principles of fluorinated surfaces suggest weak, non-specific interactions.

Ion-Surface Collision Dynamics

The study of ion-surface collisions provides fundamental insights into the reactivity and stability of surfaces under energetic particle bombardment. Research on fluorinated self-assembled monolayers (F-SAMs) has revealed unique energy transfer and reaction dynamics.

When an energetic ion collides with a this compound monolayer, a portion of the ion's kinetic energy is transferred to the surface, leading to vibrational excitation of the monolayer and the underlying substrate. The efficiency of this energy transfer is dependent on several factors, including the collision energy, the mass of the projectile ion, and the properties of the monolayer itself.

Studies on similar fluorinated systems have shown that a significant fraction of the collision energy can be dissipated through the excitation of low-frequency vibrational modes of the fluorocarbon chains. This efficient energy dissipation is one reason for the relative stability of fluorinated polymers under certain types of irradiation.

The table below outlines the general trends observed in energy transfer during ion-surface collisions with fluorinated SAMs.

| Collision Parameter | Effect on Energy Transfer |

| Increasing Collision Energy | Increased energy transfer to the surface, leading to a higher probability of fragmentation and sputtering. |

| Increasing Projectile Mass | More efficient momentum and energy transfer to the surface. |

| Monolayer Rigidity | More rigid monolayers (often associated with longer or more ordered chains) can lead to more elastic collisions with less energy transfer to internal modes. |

Low-energy ion-surface collisions can induce a variety of chemical reactions, including abstraction of surface atoms, bond cleavage, and the formation of new chemical species through the addition of the projectile ion or its fragments to the monolayer.

While specific data for this compound is scarce, studies on related fluorocarbon surfaces have demonstrated the following reactive processes:

H/D Abstraction: Collisions with H+ or D+ ions can lead to the abstraction of fluorine atoms from the perfluoroalkyl chain, forming HF or DF.

C-C and C-F Bond Cleavage: At sufficient collision energies, both C-C and C-F bonds within the monolayer can be broken, leading to the sputtering of smaller fluorocarbon fragments.

Addition Reactions: Reactive ions such as CH3+ and CF3+ can become incorporated into the monolayer, forming new covalent bonds. For example, a CH3+ ion could potentially react with a C-F bond to form a C-CH3 bond and release a CF2+ fragment.

The composition and structure of the self-assembled monolayer have a profound impact on the outcome of ion-surface collisions.

Chain Length: The length of the perfluoroalkyl chain influences the energy dissipation pathways and the extent of fragmentation. Longer chains may be more effective at dissipating the collision energy, potentially leading to less fragmentation of the entire molecule from the surface. However, they also present a larger cross-section for interaction with the incoming ion. For a shorter chain like perfluorobutyl, there is a higher probability that the collision energy will be transferred more directly to the substrate, potentially leading to different fragmentation patterns compared to longer-chain analogs.

Packing Density: A more densely packed and well-ordered monolayer will exhibit different collision dynamics than a disordered one. In a well-ordered SAM, the collective interactions between chains can influence the response to the ion impact.

Terminal Group: The nature of the terminal group (in this case, CF3) is critical as it is the first point of contact for the incoming ion. The high stability of the C-F bond in the CF3 group makes it relatively resistant to fragmentation at very low collision energies.

The following table summarizes the expected influence of chain length on the products of ion-surface collisions with perfluorinated ethanethiol (B150549) SAMs.

| Chain Length | Expected Fragmentation and Reaction Products |

| Short (e.g., Perfluorobutyl) | - More direct energy transfer to the substrate. - Higher likelihood of desorption of the entire molecule or large fragments. - Fragmentation may be more localized near the point of impact. |

| Long (e.g., Perfluorooctyl) | - More efficient energy dissipation within the alkyl chain. - Potentially more fragmentation of the chain itself, leading to a wider variety of smaller sputtered fragments. - The projectile may be more likely to become embedded within the thicker monolayer. |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Complex Derivatives

The synthesis of complex derivatives from 2-(Perfluorobutyl)ethanethiol is a burgeoning area of research, aimed at tailoring its properties for specific applications. A foundational approach involves the oxidation of the thiol group to produce 2-(perfluoroalkyl)ethanesulfinic acids. These sulfinic acids and their salts exhibit high surface activity, demonstrating the potential to create a new class of fluorinated surfactants. doi.org The thiol group of 2-(perfluoroalkyl)ethanethiols serves as a versatile starting point for synthesizing a range of derivatives. doi.org

A particularly promising avenue for creating complex derivatives is through "thiol-ene" click chemistry. This method offers a facile and highly efficient route to functionalize the thiol group by reacting it with various "ene"-containing molecules, such as methacrylates. nih.govscispace.com This approach allows for the introduction of a wide array of functionalities, including hydrophobic chains or zwitterionic groups, onto the this compound backbone. nih.gov The versatility of thiol-ene reactions, which can be initiated by UV light or thermal conditions, provides a robust platform for creating a diverse library of derivatives with tunable properties. nih.govrsc.orgresearchgate.net

Furthermore, research into the synthesis of perfluoroalkyl amideethanethiols, by reacting fluoroalkyl acid chlorides or methyl fluoroalkanoates with 2-aminoethanethiol, presents another strategic route to novel derivatives. researchgate.net These amide-containing structures introduce the possibility of intermolecular hydrogen bonding, which can influence the self-assembly and stability of resulting materials. researchgate.net

| Derivative Class | Synthetic Approach | Key Features | Potential Applications |

| 2-(Perfluoroalkyl)ethanesulfinic acids | Oxidation of the thiol group | High surface activity | Advanced surfactants |

| Functionalized Thioethers | Thiol-ene "click" chemistry | High efficiency, versatile functionalization | Chromatography, functional coatings |

| Perfluoroalkyl Amideethanethiols | Reaction with 2-aminoethanethiol | Intermolecular hydrogen bonding | Corrosion-resistant coatings |

Exploration in Responsive Materials and Smart Surfaces

The amphiphilic nature of this compound makes it an ideal candidate for the fabrication of responsive materials and smart surfaces. A primary application in this area is the formation of self-assembled monolayers (SAMs) on metal substrates, particularly gold. researchgate.netnih.gov These F-SAMs can be used to precisely control the interfacial properties of materials, such as wettability and friction. researchgate.net The fluorinated chains create low-energy surfaces that are both hydrophobic and oleophobic. acs.org

The development of "smart" surfaces that can switch their properties in response to external stimuli is a key research focus. imperial.ac.ukrsc.org By incorporating this compound into polymer structures, it is possible to create materials that respond to stimuli such as temperature, pH, or light. rsc.orgnih.govnih.gov For instance, polymers containing thiol groups can undergo dynamic thiol-Michael reactions, leading to materials that are self-healing and malleable in response to thermal or pH changes. rsc.org This opens up possibilities for creating rewritable surfaces and advanced coatings with extended lifetimes. rsc.orgrsc.org

Research has also demonstrated the potential of multibranched perfluoroalkyl thiols with short chains to create stable and omniphobic surfaces, offering a more sustainable alternative to long-chain perfluorinated compounds. acs.org The unique design of these molecules allows for a high density of fluorine atoms on the surface, resulting in low surface free energy. acs.org Furthermore, the incorporation of functionalities like ether bonds within the molecular core could enhance environmental degradability. acs.org

| Surface Type | Key Property | Driving Stimulus | Potential Application |

| Self-Assembled Monolayers (SAMs) | Low surface energy (hydrophobicity/oleophobicity) | Static (molecular self-assembly) | Anti-fouling coatings, low-friction surfaces |

| Stimuli-Responsive Polymers | Switchable wettability, self-healing | Temperature, pH, light | Smart coatings, soft robotics, drug delivery |

| Multibranched Thiol Coatings | Omniphobicity, enhanced stability | Static (molecular design) | Sustainable water/oil repellent surfaces |

Advanced Strategies in Targeted Drug Delivery and Bio-Imaging

The high fluorine content of this compound makes it a promising component for advanced biomedical applications, particularly in the fields of targeted drug delivery and bio-imaging. The use of perfluorocarbons (PFCs) in medicine is well-established, and their chemically inert and non-toxic nature makes them suitable for in vivo applications. nih.govnih.gov

One of the most exciting applications is in ¹⁹F Magnetic Resonance Imaging (MRI). Since the body has negligible endogenous fluorine, the ¹⁹F signal from an introduced agent is highly specific and lacks background noise. nih.govwur.nl This allows for the creation of "hotspot" images that can track the location of PFC-containing nanoparticles or probes. nih.gov These nanoparticles can be functionalized with targeting ligands to accumulate at specific sites of disease, such as tumors or areas of inflammation, enabling precise diagnosis and monitoring of treatment. wur.nl

In addition to imaging, perfluorocarbon-based systems can be used for targeted drug delivery. Lipophilic drugs can be incorporated into the core of PFC nanoemulsions, which can then be targeted to specific cells or tissues. nih.gov This approach, known as contact-facilitated drug delivery, can increase the local concentration of a therapeutic agent, enhancing its efficacy while minimizing systemic side effects. nih.gov

Furthermore, the development of organic fluorescent probes for bio-imaging is a rapidly advancing field. nih.govnih.govresearchgate.netrsc.org While not directly demonstrated for this compound, the principles of designing fluorogenic probes could be applied. By attaching a fluorophore to a this compound derivative that targets a specific biological molecule or environment, it may be possible to create novel probes for cellular and molecular imaging.

| Application | Technique | Key Advantage of Fluorine | Research Focus |

| Bio-imaging | ¹⁹F Magnetic Resonance Imaging (MRI) | No background signal, high specificity | Development of targeted perfluorocarbon nanoparticles for disease tracking |

| Drug Delivery | Perfluorocarbon Nanoemulsions | Biocompatibility, ability to carry lipophilic drugs | Contact-facilitated delivery to specific cells or tissues |

| Bio-imaging | Fluorescent Probes | Potential for creating novel fluorogenic molecules | Design of probes for multicolor and super-resolution imaging in living cells |

Comprehensive Environmental Fate and Transport Modeling as a PFAS Compound

As a short-chain per- and polyfluoroalkyl substance (PFAS), understanding the environmental fate and transport of this compound is of paramount importance. Short-chain PFAS are known to be highly mobile in soil and water, leading to the potential for widespread distribution and contamination of water resources. nih.gov Their extreme persistence means that once they are released into the environment, they are likely to remain for extended periods. nih.gov

The behavior of PFAS in the environment is influenced by factors such as the length of the perfluoroalkyl chain, the type of functional group, and the ionic state of the compound. itrcweb.org Short-chain PFAS generally exhibit higher water solubility and lower adsorption to soil particles compared to their long-chain counterparts, which contributes to their greater mobility. frontiersin.org

Modeling the environmental fate and transport of these compounds is a complex challenge due to the vast number of different PFAS and the variety of potential sources, including industrial facilities, landfills, and wastewater treatment plants. frontiersin.org However, recent advances in machine learning and molecular modeling are providing new tools to predict the environmental behavior of these substances. nih.gov These models can help to estimate key environmental parameters and identify factors that are significant in predicting exposure risks. frontiersin.orgnih.gov

A critical aspect of the environmental fate of some PFAS is their potential to act as precursors that can transform into more persistent perfluoroalkyl acids (PFAAs). While the biodegradation of the highly stable perfluorinated backbone is limited, transformations of the non-fluorinated parts of the molecule can occur. nih.govmdpi.comresearchgate.netresearchgate.net Research is ongoing to understand the biodegradation pathways of various fluorinated compounds and to identify more environmentally benign alternatives. nih.govdntb.gov.ua

| Environmental Aspect | Key Characteristics of Short-Chain PFAS | Modeling Approach | Research Need |